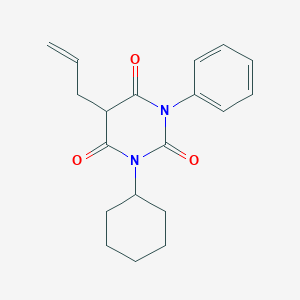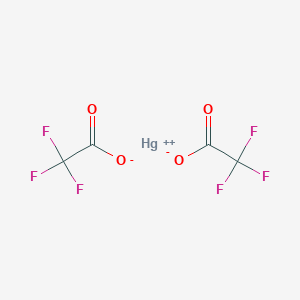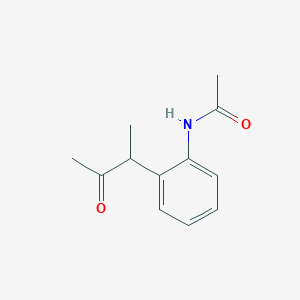
Acetanilide, 2'-(1-methylacetonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 2'-(1-methylacetonyl)-', also known as N-(1-methyl-2-oxo-2-propenyl) acetanilide, is an organic compound with the chemical formula C12H14N2O2. It is a white crystalline solid that is soluble in organic solvents. Acetanilide, 2'-(1-methylacetonyl)-' is widely used in scientific research due to its unique properties, including its ability to inhibit the activity of enzymes and its role as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Acetanilide, 2'-(1-methylacetonyl)-' is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes by binding to the active site of the enzyme and preventing the substrate from binding.
Efectos Bioquímicos Y Fisiológicos
Acetanilide, 2'-(1-methylacetonyl)-' has been shown to have significant biochemical and physiological effects. Inhibition of cholinesterase and acetylcholinesterase can lead to the accumulation of acetylcholine in the synaptic cleft, which can result in overstimulation of the nervous system. This overstimulation can lead to a range of physiological effects, including muscle weakness, respiratory failure, and even death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetanilide, 2'-(1-methylacetonyl)-' has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a high degree of purity. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential future directions for research on Acetanilide, 2'-(1-methylacetonyl)-'. One area of interest is the development of new enzyme inhibitors based on the structure of this compound. Another area of interest is the study of the physiological effects of this compound in animal models. Finally, there is potential for the use of Acetanilide, 2'-(1-methylacetonyl)-' in the development of new drugs for the treatment of neurological disorders.
In conclusion, Acetanilide, 2'-(1-methylacetonyl)-' is a unique organic compound that has significant potential for use in scientific research. Its ability to inhibit enzyme activity and its role as an intermediate in the synthesis of various organic compounds make it a valuable tool for researchers in a range of fields. However, its potential toxicity and the need for careful handling and storage must be taken into consideration when using this compound in laboratory experiments.
Métodos De Síntesis
Acetanilide, 2'-(1-methylacetonyl)-' can be synthesized through the reaction of Acetanilide, 2'-(1-methylacetonyl)-acetylanthranilic acid with methyl vinyl ketone. The reaction is catalyzed by acid and results in the formation of the desired product with a yield of approximately 60%.
Aplicaciones Científicas De Investigación
Acetanilide, 2'-(1-methylacetonyl)-' has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of enzyme inhibition. Acetanilide, 2'-(1-methylacetonyl)-' has been shown to inhibit the activity of various enzymes, including cholinesterase and acetylcholinesterase. These enzymes play a critical role in the regulation of the nervous system, and their inhibition can have significant physiological effects.
Propiedades
Número CAS |
14300-16-4 |
|---|---|
Nombre del producto |
Acetanilide, 2'-(1-methylacetonyl)- |
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
N-[2-(3-oxobutan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H15NO2/c1-8(9(2)14)11-6-4-5-7-12(11)13-10(3)15/h4-8H,1-3H3,(H,13,15) |
Clave InChI |
YXUUYAFPUMQYNS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1NC(=O)C)C(=O)C |
SMILES canónico |
CC(C1=CC=CC=C1NC(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



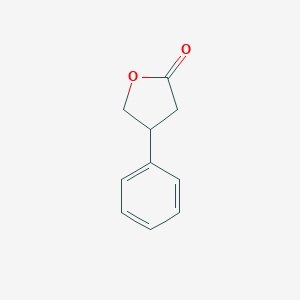
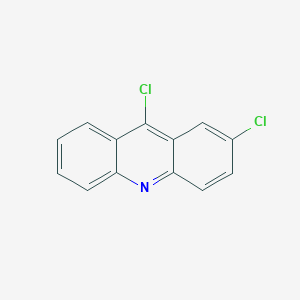
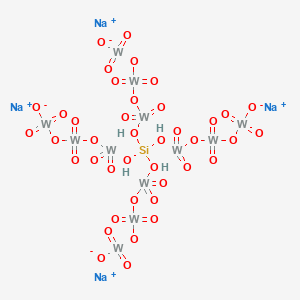
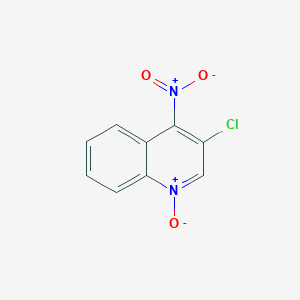
![1-Oxaspiro[2.5]octane](/img/structure/B86694.png)
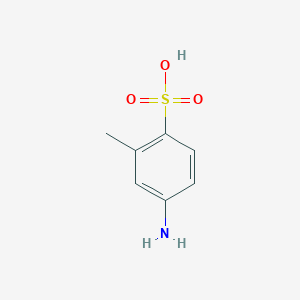
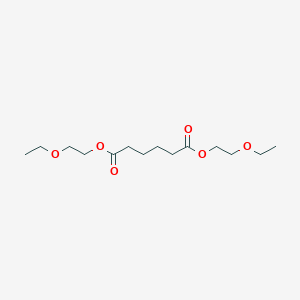
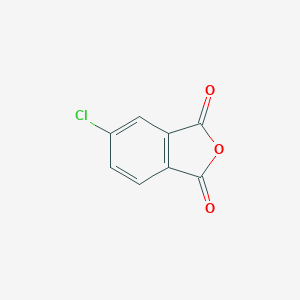
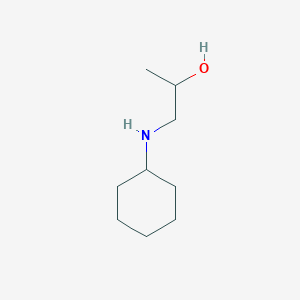
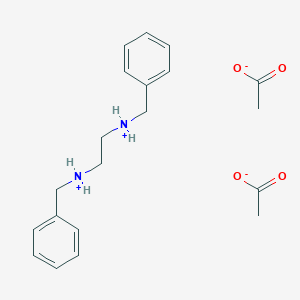
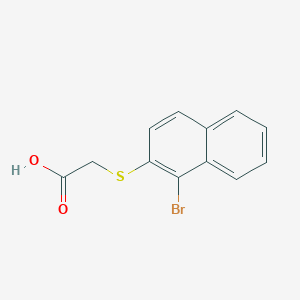
![Spiro[3.3]heptane](/img/structure/B86710.png)
